Pentyl 3,4,5-trihydroxybenzoate
Description
Context within the Gallate Ester Family and Related Phenolic Compounds
Gallate esters are a series of compounds derived from gallic acid, a phenolic acid found in numerous plants. nih.govebi.ac.uk These esters are formed by the condensation of the carboxy group of gallic acid with an alcohol, resulting in various alkyl gallates. ebi.ac.uk The length of the alkyl chain can vary, leading to different physical and chemical properties. For instance, other well-known gallate esters include methyl gallate, ethyl gallate, propyl gallate, octyl gallate, and dodecyl gallate. nih.govnih.govwikipedia.orgwikipedia.org
The defining feature of gallate esters, including pentyl gallate, is the 3,4,5-trihydroxybenzoate (B8703473) moiety, which is crucial for their antioxidant activity. patsnap.com The three hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. patsnap.com This mechanism is a common characteristic among many phenolic compounds.
The family of gallate esters is part of a broader group of naturally occurring polyphenols, which includes compounds like epigallocatechin gallate found in tea and tannic acid. rsc.orgmdpi.com The antioxidant capacity of these compounds is a subject of extensive research. Studies comparing different gallate esters have shown that the length of the alkyl chain can influence their effectiveness as antioxidants and their antimicrobial properties. nih.govnih.gov For example, one study found that the intensity of gallate radicals followed the sequence: gallic acid ≥ iso-propyl gallate > propyl gallate > iso-butyl gallate > butyl gallate > iso-pentyl gallate > pentyl gallate. nih.gov
Historical Perspectives and Early Research Trajectories
Research into gallate esters, particularly propyl gallate, began in the mid-20th century, primarily focusing on their use as antioxidants in food preservation. wikipedia.orgnih.gov Propyl gallate was introduced as a food additive in 1948 to prevent the oxidation of fats and oils. nih.govmdpi.com Early research, therefore, was heavily centered on its ability to prevent rancidity and spoilage in various food products, cosmetics, and pharmaceuticals. nih.govpatsnap.com
Initial studies often compared the efficacy of different gallate esters. For instance, research has been conducted on the sensitizing capacity of propyl, octyl, and dodecyl gallate. nih.gov While much of the early focus was on propyl gallate due to its widespread commercial use, these studies laid the groundwork for understanding the structure-activity relationships within the gallate ester family.
The antimicrobial properties of gallates also became a subject of early investigation. A study in 1977 examined the antimicrobial effect of propyl gallate against Escherichia coli and Staphylococcus aureus. nih.gov These early explorations into the biological activities of gallates beyond their antioxidant function paved the way for the more diverse research seen today.
Significance in Contemporary Chemical and Biological Research
In recent years, the research focus on pentyl gallate and other gallate esters has expanded significantly beyond their initial application as food preservatives. Contemporary research investigates a wide array of biological activities, including their potential as therapeutic agents.
Antioxidant Activity: The antioxidant properties of pentyl gallate continue to be a major area of study. Electrochemical studies have been employed to assess the electron-donating ability of various gallates, confirming their capacity to act as antioxidants. nih.gov The mechanism of action is understood to involve the donation of hydrogen atoms from the hydroxyl groups on the gallate moiety to scavenge free radicals. patsnap.comrsc.org
Antimicrobial and Antiviral Activity: There is growing interest in the antimicrobial and antiviral effects of gallate esters. A study highlighted that pentyl gallate was one of the most active compounds against Herpes Simplex Virus type 1 (HSV-1) replication. researchgate.net The mechanism of its anti-HSV-1 activity was found to involve the inhibition of virus attachment and penetration into cells, as well as direct virucidal properties. researchgate.netresearchgate.net Furthermore, research has explored the potential of alkyl gallates as antibiofilm agents, with their effectiveness often correlating with the length of the alkyl chain. nih.gov Gallate-containing compounds have also shown synergistic antibacterial effects when combined with silver nanoparticles. mdpi.com
Enzyme Inhibition and Other Biological Activities: Propyl gallate, a close relative of pentyl gallate, has been shown to exhibit a range of biological effects, including enzyme inhibition and anti-inflammatory properties. wikipedia.orgnih.gov These findings suggest that gallate esters may have broader pharmacological applications. For example, propyl gallate has been studied for its ability to inhibit adipogenesis (the formation of fat cells). nih.gov
The synthesis of gallate esters is also an active area of research, with a focus on developing more efficient and environmentally friendly methods. mdpi.com
Interactive Data Table: Properties of Pentyl 3,4,5-trihydroxybenzoate
| Property | Value |
| IUPAC Name | This compound |
| Other Names | pentyl gallate, Amyl gallate |
| CAS Number | 4568-93-8 |
| Molecular Formula | C12H16O5 |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 145-148 °C |
| Solubility in Water | 3.5 g/L |
Source: nih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
pentyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h6-7,13-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOADSXXVWNOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333159 | |
| Record name | pentyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4568-93-8 | |
| Record name | Pentyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4568-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pentyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of Biological Activities at Molecular and Cellular Levels
Antioxidant and Free Radical Scavenging Mechanisms
Pentyl 3,4,5-trihydroxybenzoate (B8703473), also known as pentyl gallate, belongs to the family of alkyl gallates, which are esters of gallic acid. nih.gov These compounds are recognized for their antioxidant properties, which are largely attributed to the gallate moiety. nih.govrsc.org The mechanisms underlying these properties involve direct interactions with free radicals and modulation of cellular enzymatic and non-enzymatic antioxidant systems.
The primary mechanism by which alkyl gallates like pentyl gallate exert their antioxidant effect is through direct scavenging of free radicals. Quantum chemistry and computational kinetics studies on the closely related compound, propyl gallate, reveal that it is a highly efficient peroxyl radical scavenger in both aqueous and lipid media. rsc.orgresearchgate.net Three principal pathways have been considered for this radical quenching activity: Hydrogen Transfer (HT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). rsc.orgresearchgate.net
Research indicates that the Hydrogen Transfer (HT) mechanism is the predominant pathway for propyl gallate, regardless of the solvent or the specific peroxyl radical it is reacting with. rsc.orgresearchgate.net In this process, a hydrogen atom is donated from one of the phenolic hydroxyl groups of the gallate structure to a free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.netnih.gov The resulting gallate semiquinone free radical is relatively stable, which contributes to the effectiveness of gallates as antioxidants. researchgate.net The trihydroxy substitution pattern on the benzene (B151609) ring is crucial for this activity. researchgate.net While SET and RAF are also possible mechanisms for phenolic antioxidants, studies show HT is the most favorable for propyl gallate. rsc.orgnih.gov
Table 1: Reaction Mechanisms of Propyl Gallate with Peroxyl Radicals Data based on computational studies.
| Reaction Mechanism | Description | Predominance |
| Hydrogen Transfer (HT) | A hydrogen atom is donated from a phenolic hydroxyl group to a free radical. | Primary mechanism rsc.orgresearchgate.net |
| Single Electron Transfer (SET) | An electron is transferred from the gallate molecule to the free radical. | Minor pathway rsc.orgresearchgate.net |
| Radical Adduct Formation (RAF) | The gallate molecule forms a covalent bond with the free radical. | Minor pathway rsc.orgresearchgate.net |
Beyond direct scavenging, alkyl gallates can influence the activity of cellular enzymes involved in managing oxidative stress. In a study using primary human pulmonary fibroblast (HPF) cells, propyl gallate was shown to modulate the activity of key antioxidant enzymes. nih.gov Specifically, treatment with propyl gallate resulted in the downregulation of superoxide (B77818) dismutase (SOD) activity while simultaneously upregulating the activity of catalase. nih.gov SODs are responsible for converting the superoxide radical (O₂•−) into hydrogen peroxide (H₂O₂), and catalase then breaks down H₂O₂ into water and oxygen. mdpi.commdpi.com
The manipulation of these enzymes suggests a complex interaction with cellular redox homeostasis. nih.gov Furthermore, silencing the genes for SOD1, SOD2, or catalase with small interfering RNA (siRNA) was found to attenuate cell death induced by propyl gallate, highlighting the critical role these enzymes play in the cellular response to the compound. nih.gov Conversely, silencing glutathione (B108866) peroxidase, another crucial antioxidant enzyme, enhanced the cell death caused by propyl gallate. nih.gov Some phenolic compounds are also known to potentially enhance the expression of ROS-scavenging enzymes through the Keap1/Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. nih.gov
The effect of alkyl gallates on intracellular levels of reactive oxygen species (ROS) can be multifaceted and context-dependent. In human pulmonary fibroblast cells, propyl gallate was observed to increase the levels of total ROS and superoxide (O₂•−) at early time points (30-180 minutes) and after 24 hours. nih.gov This pro-oxidative effect was accompanied by a reduction in the levels of glutathione (GSH), a critical non-enzymatic antioxidant, and an increase in the number of GSH-depleted cells. nih.gov
In contrast, studies on other alkyl gallates have demonstrated a protective effect against ROS. Methyl gallate, for instance, was found to inhibit the production of ROS induced by tert-Butyl hydroperoxide (t-BHP) in Chang liver cells. nih.govnih.gov This protective action was linked to the modulation of mitochondria-dependent apoptosis signaling pathways. nih.govnih.gov Similarly, octyl gallate has been shown to induce the production of endogenous ROS in fungi, leading to mitochondrial dysfunction and growth inhibition. nih.gov These varying outcomes suggest that the impact of pentyl gallate on cellular ROS levels may depend on the specific cell type, the concentration of the compound, and the duration of exposure. oup.com
Antimicrobial and Antibiofilm Mechanisms
Pentyl gallate and related alkyl gallates exhibit significant antimicrobial and antibiofilm activities through mechanisms that involve direct damage to bacterial structures and interference with cell-to-cell communication pathways.
A key antimicrobial mechanism of alkyl gallates is the disruption of the bacterial cell membrane. nih.govresearchgate.net These compounds are known to interact with the lipid components of the membrane, leading to alterations in its structure and function. nih.gov Studies on propyl gallate have shown that it can change the permeation and fluidity properties of the bacterial membrane. nih.gov This interaction can perforate the membrane, leading to the leakage of intracellular components and ultimately cell death. nih.govmdpi.com
This membrane-disrupting effect has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For example, octyl gallate has been shown to increase the cell permeability of both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. mdpi.com The synergy observed when combining propyl gallate with low-frequency ultrasound further supports this mechanism, as the combined treatment significantly increases membrane permeability compared to either treatment alone. nih.gov
Alkyl gallates can effectively inhibit the production of virulence factors and the formation of biofilms by interfering with quorum sensing (QS) systems. nih.govnih.gov QS is a bacterial cell-to-cell communication system that regulates collective behaviors, including the expression of genes related to virulence and biofilm formation. mdpi.comnih.govfrontiersin.org
In the pathogenic bacterium Pseudomonas aeruginosa, various alkyl gallates have been shown to inhibit the production of virulence factors such as elastase, pyocyanin (B1662382), and rhamnolipid. nih.govnih.gov This inhibition occurs without affecting the viability of the bacteria, which is a desirable trait for anti-virulence agents as it may exert less selective pressure for the development of resistance. nih.gov The underlying mechanism involves the antagonism of QS receptors, specifically LasR and RhlR, which are key regulators in the P. aeruginosa QS hierarchy. nih.govnih.gov
Interestingly, the length of the alkyl chain influences the specific effects on the QS system. A comparative study of different alkyl gallates revealed that ethyl gallate, propyl gallate, and butyl gallate inhibited biofilm formation and virulence factors by antagonizing both LasR and RhlR, with propyl gallate showing the most potent activity. nih.gov In contrast, hexyl gallate was found to inhibit the RhlR system, while octyl gallate activated LasR but inhibited the Pseudomonas quinolone signal (PQS) system. nih.gov
Table 2: Effects of Various Alkyl Gallates on Pseudomonas aeruginosa Quorum Sensing
| Alkyl Gallate | Effect on Biofilm Formation | Effect on Virulence Factors (Elastase, Pyocyanin, Rhamnolipid) | Proposed QS Target |
| Ethyl Gallate | Inhibition nih.gov | Inhibition nih.gov | LasR and RhlR antagonist nih.gov |
| Propyl Gallate | Strong Inhibition nih.govnih.gov | Strong Inhibition nih.govnih.gov | LasR and RhlR antagonist nih.gov |
| Butyl Gallate | Inhibition nih.gov | Inhibition nih.gov | LasR and RhlR antagonist nih.gov |
| Hexyl Gallate | No effect nih.gov | Inhibition of pyocyanin & rhamnolipid; no effect on elastase nih.gov | RhlR inhibitor nih.gov |
| Octyl Gallate | Stimulation nih.gov | Inhibition of pyocyanin & rhamnolipid; stimulation of elastase nih.gov | LasR activator, PqsR inhibitor nih.gov |
Antifungal Activities and Mechanisms
The antifungal properties of alkyl esters of gallic acid, known as gallates, have been noted in scientific literature. nih.govjst.go.jpjst.go.jp While the precise mechanism for pentyl 3,4,5-trihydroxybenzoate is an area of ongoing investigation, the activity of structurally related compounds offers significant insights. A prominent proposed mechanism for the antifungal effect of galloyl compounds is iron chelation. nih.gov Iron is a critical element for the survival and growth of most living organisms, including fungi, as it is a key component in various metalloenzymes essential for processes like DNA synthesis, electron transport, and cellular growth. nih.gov
Compounds with galloyl moieties, such as this compound, are expected to bind iron via their hydroxyl groups. This action disrupts crucial iron-dependent cellular processes in fungi, leading to an antifungal effect. nih.gov This mechanism is exemplified by penta-O-galloyl-β-d-glucose (PGG), a hydrolyzable tannin that demonstrates potent activity against multiple Candida species. The antifungal action of PGG is attributed to its high-capacity as an iron chelator, and studies have shown that deleting key iron homeostasis genes in C. albicans renders the strains hypersensitive to the compound. nih.gov The antifungal activity of another iron-chelating drug, ciclopirox, is similarly reversed by the addition of iron ions, supporting this mechanistic pathway. nih.gov The lipophilicity conferred by the alkyl chain in gallates also plays a role in their antifungal activity against both yeasts and filamentous fungi.
Antiviral Mechanisms and Protein-Ligand Interactions
This compound has demonstrated notable antiviral activity through various mechanisms, including the direct inhibition of viral enzymes and interference with the viral replication cycle.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes viral polyproteins into functional units. nih.govnih.gov Due to its essential role and the absence of a human homolog, it is a prime target for antiviral drugs. uni-mainz.de In silico molecular docking studies have been conducted to evaluate the potential inhibitory activity of gallic acid and its alkyl esters, including by extension pentyl gallate, against the SARS-CoV-2 main protease. mdpi.com
These computational screenings suggest a potential inhibitory action for alkyl gallates. The studies showed that the binding affinity, represented by docking scores, tended to increase with the length of the n-alkyl side chain. mdpi.com The interaction of these compounds with amino acid residues in the active binding site of the protease is crucial for their inhibitory effect. For instance, octyl gallate was shown to form hydrogen bonds with key residues CYS145 and SER144, similar to the interactions of the co-crystallized ligand, Boceprevir. mdpi.com This suggests that this compound may act as an inhibitor of this critical viral enzyme, warranting further investigation to confirm these preliminary findings. mdpi.com
| Compound | Docking Score |
|---|---|
| Boceprevir (Reference) | -63.95 |
| Gallic Acid | -39.73 |
| Octyl Gallate | -57.17 |
This table is based on data from in silico screening, showing the comparative potential inhibitory action of gallates. Higher negative scores indicate stronger predicted binding affinity. mdpi.com
Binding Interactions with Viral Envelope Glycoproteins (e.g., HIV gp120)
The entry of the Human Immunodeficiency Virus (HIV) into host cells is mediated by its envelope glycoprotein (B1211001) (Env) trimer, which consists of gp120 and gp41 subunits. nih.gov The gp120 protein is responsible for binding to the CD4 receptor on the host cell, initiating a series of conformational changes that lead to viral entry. nih.govmdpi.com Therefore, molecules that can interact with gp120 are of significant interest as potential HIV entry inhibitors. mdpi.com
Studies investigating gallic acid and its n-alkyl esters have demonstrated anti-HIV-1 activity. nih.govscielo.br Research on pentyl gallate (PG) showed that it inhibits HIV-1 replication. nih.govscielo.br The results indicated that gallates with five or fewer carbons in their alkyl moiety, which includes pentyl gallate, exhibited higher percentages of viral replication inhibition (≥ 78%). scielo.br While the precise binding interactions with gp120 were not fully detailed, the inhibition of viral replication suggests a potential interference with the viral entry process, a key function of gp120. nih.govnih.gov
Interference with Viral Replication Processes in vitro
This compound has been shown to interfere with viral replication through multiple mechanisms, particularly against herpes simplex viruses (HSV-1 and HSV-2). nih.govnih.govscielo.brresearchgate.net Research indicates that its anti-HSV activity is mediated by several actions that impair the viral multiplication cycle. nih.govscielo.br
Key mechanisms include:
Virucidal Effect: Pentyl gallate demonstrates direct virucidal activity, meaning it can inactivate virus particles before they enter host cells. Co-incubation of the compound with HSV-1 and HSV-2 resulted in a concentration-dependent reduction of viral infectivity. nih.govnih.govscielo.brresearchgate.net
Inhibition of Attachment and Penetration: The compound has been found to inhibit the attachment of the virus to host cells and its subsequent penetration into them. nih.govnih.govresearchgate.net
Inhibition of Viral Protein Synthesis: Even after the virus has successfully infected a cell, pentyl gallate can inhibit the synthesis of key viral proteins, such as ICP27, gC, gD, and VP5 in the case of HSV-1, thereby halting the replication process. scielo.br
These combined effects lead to a significant reduction in viral replication, as demonstrated in viral plaque number reduction assays. researchgate.net The compound's ability to act at multiple stages of the viral life cycle makes it a promising candidate for further research. nih.govnih.gov
| Virus | Observed Mechanism of Action | Reference |
|---|---|---|
| Herpes Simplex Virus (HSV-1, HSV-2) | Virucidal effect, Inhibition of attachment and penetration, Inhibition of viral protein synthesis | nih.govnih.govscielo.br |
| Human Immunodeficiency Virus (HIV-1) | Inhibition of viral replication | nih.govscielo.br |
Antiparasitic Activities and Target Identification
The search for new antiparasitic agents is critical for combating neglected tropical diseases. This compound and related compounds have shown potential in this area, particularly against trypanosomes.
Trypanocidal Mechanisms (e.g., Trypanosoma brucei Alternative Oxidase Inhibition)
African trypanosomiasis, caused by parasites of the Trypanosoma brucei species, presents a significant health challenge for which new therapeutic options are needed. nih.govtees.ac.uk A unique and attractive drug target in these parasites is the trypanosome alternative oxidase (TAO). nih.gov This mitochondrial enzyme is essential for the cellular respiration of the bloodstream form of the parasite but is absent in their mammalian hosts, making it a highly selective target. nih.govtees.ac.uk
Alkyl gallates are known inhibitors of this alternative oxidase. nih.gov For instance, octyl gallate is considered a classic inhibitor of AOX. nih.gov The mechanism involves the competitive inhibition of the TAO enzyme, which disrupts the parasite's electron transport chain. nih.gov This inhibition leads to a dose-dependent reduction in parasite respiration and growth. nih.govresearchgate.net The trypanocidal action of other compounds has also been linked to the induction of oxidative stress and mitochondrial damage, which could be a downstream effect of TAO inhibition. nih.govmdpi.com The targeted inhibition of this crucial parasite-specific enzyme underscores the potential of gallate derivatives as effective trypanocidal agents. nih.govtees.ac.uk
Leishmanicidal Activity Studies
This compound, also known as pentyl gallate, has been investigated for its potential activity against Leishmania parasites, the causative agents of leishmaniasis. However, studies indicate that its efficacy is limited. In a study evaluating a series of gallic acid alkyl esters, pentyl gallate demonstrated low to no leishmanicidal activity against the promastigote stage of Leishmania major nih.gov.
While direct mechanistic studies on pentyl gallate are not extensively detailed in the available research, related alkyl gallates have been studied more thoroughly. For instance, isopropyl gallate has shown activity against Leishmania major, with computational docking studies suggesting potential binding to key parasitic enzymes such as pteridine (B1203161) reductase (PTR1) and oligopeptidase B (OPB). These enzymes are crucial for the parasite's survival, involved in folate metabolism and the transition to the infective stage, respectively. Another related compound, methyl gallate, has demonstrated activity against both Leishmania amazonensis and Leishmania guyanensis academicjournals.org.
The table below summarizes the leishmanicidal activity of pentyl gallate against L. major promastigotes.
| Compound | Parasite Strain | Growth Inhibition at 10 µM |
| This compound | Leishmania major | 11.8% |
Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory properties of this compound are a significant area of research, with studies pointing towards its ability to modulate key inflammatory pathways.
Modulation of Pro-inflammatory Mediators and Cytokines
Research on alkyl gallates, such as propyl gallate, a close structural analog of pentyl gallate, has demonstrated a significant impact on the production of pro-inflammatory molecules. These compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharide (LPS) nih.govresearchgate.net. The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandins (B1171923), which are key mediators of inflammation nih.govresearchgate.net.
Furthermore, the anti-inflammatory effects of these compounds are linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govmdpi.commdpi.com. By inhibiting the activation of NF-κB, pentyl gallate and related compounds can effectively reduce the inflammatory cascade at a fundamental level nih.gov. Studies on propyl gallate have shown that it inhibits the degradation of IκB-α, a key step in the activation of NF-κB, in human monocyte cells nih.gov.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Studies
The dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. While direct studies on this compound are limited, research on other alkyl gallates provides valuable insights.
Octyl gallate, an ester of gallic acid with a longer alkyl chain, has been identified as a potent competitive inhibitor of soybean lipoxygenase-1, with an IC50 value of 1.3 µM nih.gov. The inhibition was found to be a slow and reversible reaction nih.govsigmaaldrich.com. This suggests that the gallate structure is a viable scaffold for LOX inhibition. The mechanism of inhibition for these compounds is thought to involve their ability to interact with the enzyme's active site nih.gov.
Regarding COX enzymes, studies on propyl gallate have demonstrated its ability to inhibit the expression of COX-2 in LPS-stimulated macrophages nih.gov. The inhibition of COX-2 is a key mechanism for reducing the synthesis of prostaglandins involved in inflammation and pain nih.govnih.gov. While the direct inhibitory kinetics of pentyl gallate on COX enzymes require further investigation, the existing data on related compounds suggest its potential to modulate this pathway.
Enzyme Modulation and Inhibition Kinetics
This compound's interaction with various enzymes extends beyond those directly involved in inflammation. Its ability to modulate tyrosinase and proteases highlights its broader biochemical significance.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of great interest in the fields of cosmetics and medicine for the treatment of hyperpigmentation disorders. Gallic acid and its alkyl esters have been studied for their effects on tyrosinase activity.
A significant finding is that the length of the alkyl chain in gallic acid esters determines their mechanism of interaction with mushroom tyrosinase. Gallic acid and its esters with shorter alkyl chains (fewer than 10 carbon atoms), which includes this compound, act as substrates for the enzyme and are oxidized. In contrast, esters with longer alkyl chains (greater than 10 carbon atoms) act as inhibitors of the enzyme without being oxidized themselves nih.gov. This indicates that pentyl gallate is likely to be a substrate for tyrosinase rather than a true inhibitor.
The table below outlines the differing interactions of gallic acid esters with mushroom tyrosinase based on their alkyl chain length.
| Compound Type | Interaction with Mushroom Tyrosinase |
| Gallic acid & Short-chain alkyl esters ( | Oxidized as substrates |
| Long-chain alkyl esters (>C10) | Inhibit the enzyme without being oxidized |
Protease Inhibition Dynamics
The potential of this compound to inhibit proteases has been explored through computational and in vitro studies, suggesting its role as a potential modulator of these critical enzymes.
In silico screening of a series of alkyl gallates, including pentyl gallate, against the main protease (Mpro) of SARS-CoV-2 revealed its potential as an inhibitor. The docking scores, which predict the binding affinity, showed an increase with the length of the n-alkyl side chain. This suggests that the lipophilicity conferred by the alkyl chain plays a role in the interaction with the enzyme's binding site mdpi.com.
Furthermore, studies on other viral proteases, such as the HIV-1 protease, have shown that certain gallic acid alkyl esters can act as inhibitors. The mechanism of inhibition in this case was found to be the prevention of the dimerization of the protease, an essential step for its activity. The inhibitory efficiency was also dependent on the length of the alkyl chain, with no inhibition observed for chains shorter than eight carbon atoms nih.gov. While this particular study did not find shorter-chain gallates to be effective, it highlights the potential for this class of compounds to interfere with protease function through various mechanisms. Alkyl gallates have also been shown to suppress the expression of protease as a virulence factor in bacteria like Pseudomonas aeruginosa nih.gov.
The table below presents the in silico docking scores of various alkyl gallates against the SARS-CoV-2 main protease.
| Compound | Docking Score (kcal/mol) |
| Gallic acid | -5.6 |
| Methyl gallate | -5.8 |
| Ethyl gallate | -6.1 |
| Propyl gallate | -6.2 |
| Butyl gallate | -6.4 |
| Pentyl gallate | -6.5 |
| Hexyl gallate | -6.7 |
| Heptyl gallate | -6.9 |
| Octyl gallate | -7.1 |
| Nonyl gallate | -7.3 |
Cellular Pathway Modulation and Apoptosis Induction in vitro
Alkyl gallates have demonstrated notable effects on cellular functions, primarily through the inhibition of cell growth and the induction of programmed cell death, or apoptosis, in various cancer cell lines.
The anti-proliferative effects of alkyl gallates have been observed in a dose-dependent manner across several human cancer cell lines. For instance, Propyl Gallate has been shown to inhibit the growth of Calu-6 and A549 lung cancer cells. spandidos-publications.comspandidos-publications.com The half-maximal inhibitory concentration (IC50) for Propyl Gallate in these cell lines was found to be approximately 800 µM after 24 hours of treatment. spandidos-publications.comspandidos-publications.com However, at 72 hours, the IC50 in Calu-6 cells was significantly lower, at less than 50 µM, indicating a time-dependent effect. spandidos-publications.com
Studies on a range of alkyl gallates have revealed that the length of the alkyl chain can influence cytotoxic activity. An investigation into the effects of various gallic acid derivatives on breast cancer MCF-7 cells found that heptyl gallate exhibited the strongest cytotoxicity with an IC50 value of 25.94 µg/mL. atlantis-press.com This suggests that the lipophilicity conferred by the alkyl chain plays a crucial role in the compound's ability to inhibit cancer cell growth. atlantis-press.com
Table 1: Effects of Propyl Gallate on Cancer Cell Viability
| Cell Line | Cancer Type | Compound | IC50 (24h) | Reference |
|---|---|---|---|---|
| Calu-6 | Lung Cancer | Propyl Gallate | ~800 µM | spandidos-publications.comspandidos-publications.com |
| A549 | Lung Cancer | Propyl Gallate | ~800 µM | spandidos-publications.comspandidos-publications.com |
The primary mechanism behind the anti-proliferative effects of alkyl gallates like Propyl Gallate is the induction of apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com
Key events in Propyl Gallate-induced apoptosis include:
Caspase Activation : The process is caspase-dependent. spandidos-publications.comspandidos-publications.com Studies have shown that Propyl Gallate treatment leads to the upregulation of caspase-3 and caspase-8 activities in Calu-6 lung cancer cells. spandidos-publications.comspandidos-publications.com The activation of caspase-9 is also implicated, suggesting the involvement of the apoptosome complex. mdpi.commdpi.com Caspases are crucial executioner proteins that, once activated, cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov
Mitochondrial Depolarization : A critical step in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). mdpi.com Propyl Gallate has been observed to trigger a significant loss of MMP in both Calu-6 and A549 cells. spandidos-publications.comspandidos-publications.com This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which is essential for the activation of caspase-9. mdpi.comoncotarget.com
Regulation of Apoptotic Proteins : Treatment with Propyl Gallate has been shown to decrease the levels of the anti-apoptotic protein Bcl-2. spandidos-publications.comspandidos-publications.com Concurrently, it increases the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis. spandidos-publications.comspandidos-publications.com
Table 2: Molecular Events in Propyl Gallate-Induced Apoptosis in Lung Cancer Cells
| Molecular Event | Observation | Apoptotic Pathway | Reference |
|---|---|---|---|
| Caspase-3 Activation | Increased activity | Common Executioner | spandidos-publications.comspandidos-publications.com |
| Caspase-8 Activation | Increased activity | Extrinsic | spandidos-publications.comspandidos-publications.com |
| Caspase-9 Activation | Implicated | Intrinsic | mdpi.commdpi.com |
| Mitochondrial Membrane Potential (MMP) | Loss/Depolarization | Intrinsic | spandidos-publications.comspandidos-publications.com |
| Bcl-2 Protein Level | Decreased | Intrinsic | spandidos-publications.comspandidos-publications.com |
| PARP Cleavage | Increased | Hallmark of Apoptosis | spandidos-publications.comspandidos-publications.com |
In addition to inducing apoptosis, Propyl Gallate can inhibit cancer cell proliferation by arresting the cell cycle. DNA flow cytometric analyses have consistently shown that Propyl Gallate induces a G1 phase arrest in Calu-6 and A549 lung cancer cells, as well as in HeLa cervical cancer cells. spandidos-publications.comspandidos-publications.coma2bchem.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. The G1 arrest was significant after 24 hours of treatment with Propyl Gallate at concentrations of 200 and 400 µM in Calu-6 cells. spandidos-publications.com This effect on the cell cycle is a crucial component of its anti-growth activity. spandidos-publications.comspandidos-publications.com
Table 3: Effect of Propyl Gallate on Cell Cycle Distribution
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Calu-6 | Propyl Gallate (200-400 µM) | Significant increase in G1 phase population | spandidos-publications.com |
| A549 | Propyl Gallate | Induction of G1 phase arrest | spandidos-publications.comspandidos-publications.com |
| HeLa | Propyl Gallate | Induction of G1 phase arrest | a2bchem.com |
Receptor Binding and Signaling Pathway Interactions (e.g., GPRC6A)
The G protein-coupled receptor family C group 6 member A (GPRC6A) is a multi-ligand receptor that plays a role in regulating energy metabolism and other physiological processes. nih.govnih.gov It is activated by various ligands, including basic L-amino acids, osteocalcin, and testosterone, which trigger downstream signaling pathways such as ERK phosphorylation. nih.govnih.govplos.org
Currently, there is no scientific evidence in the available literature to suggest a direct interaction between this compound, or other related alkyl gallates, and the GPRC6A receptor. The known agonists for GPRC6A are structurally distinct from gallic acid esters. Therefore, the modulation of the GPRC6A signaling pathway is not a recognized mechanism of action for this class of compounds. Further research would be required to investigate any potential relationship.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Method Development (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for separating Pentyl 3,4,5-trihydroxybenzoate (B8703473) from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC): A validated HPLC method has been specifically developed for the determination of pentyl gallate. researchgate.net This method is instrumental for quality control and for studying the compound in various formulations. The separation is typically achieved on a C18 column. One established method utilizes a mobile phase composed of methanol, water, and trifluoroacetic acid in a 50:49:1 (v/v/v) ratio, with a flow rate of 1.2 mL/min and UV detection at 275 nm. researchgate.net Under these conditions, pentyl gallate has a retention time of approximately 9.8 ± 0.5 minutes. researchgate.net The addition of trifluoroacetic acid is noted to improve the peak shape. researchgate.net The method has been validated for linearity, precision, accuracy, and robustness, proving its suitability for quantitative analysis. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Column |
| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (50:49:1, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 275 nm |
| Retention Time | 9.8 ± 0.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS): Specific GC-MS methods for the routine analysis of this compound are not extensively detailed in the available literature. Generally, the analysis of phenolic compounds like gallates by GC-MS can be challenging without derivatization due to their polarity and potential for thermal degradation. While multi-analyte GC-MS methods have been developed for substances from food contact materials, specific parameters for pentyl gallate are not provided. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.
FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of pentyl gallate shows characteristic absorption bands that confirm its structure. mdpi.com
| Wavenumber (cm-1) | Assignment |
|---|---|
| 3362, 3209, 3110 | O-H stretching (phenolic hydroxyl groups) |
| 2960 | C-H stretching (aliphatic) |
| 1695 | C=O stretching (ester carbonyl) |
| 1611 | C=C stretching (aromatic ring) |
| 1328 | C-O stretching (ester) |
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported, providing a detailed map of the carbon and hydrogen framework. mdpi.com The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR: The proton NMR spectrum clearly distinguishes between the aromatic protons of the gallate moiety and the protons of the pentyl ester chain. mdpi.com
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pentyl group. mdpi.com
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 6.95 (s, 2H) | H-2, H-6 (aromatic) | 165.9 | C=O (ester) |
| 4.14 (t, J = 6.40 Hz, 2H) | H-1' (OCH₂) | 145.6 | C-3, C-5 (aromatic) |
| 1.65 (m, 2H) | H-2' (CH₂) | 138.4 | C-4 (aromatic) |
| 1.33 (m, 4H) | H-3', H-4' (CH₂) | 119.7 | C-1 (aromatic) |
| 0.88 (t, J = 6.40 Hz, 3H) | H-5' (CH₃) | 108.5 | C-2, C-6 (aromatic) |
| 64.1 | C-1' (OCH₂) | ||
| 28.1 | C-2' (CH₂) | ||
| 27.8 | C-3' (CH₂) | ||
| 21.9 | C-4' (CH₂) | ||
| 14.0 | C-5' (CH₃) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of this compound can be determined using high-resolution mass spectrometry (HRMS). The monoisotopic mass is reported as 240.09977361 Da. nih.gov Studies involving the degradation of pentyl gallate have utilized time-of-flight mass spectrometry (TOF-MS), a form of HRMS, to characterize the resulting products, indicating the utility of this technique for detailed structural analysis. researchgate.net
Microscopic Techniques for Surface Morphology (e.g., Field Emission Scanning Electron Microscopy - FESEM)
There is no specific information available in the reviewed scientific literature regarding the use of Field Emission Scanning Electron Microscopy (FESEM) for the characterization of the surface morphology of this compound.
X-ray Crystallography and Crystal Structure Analysis
To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystal structure data, including unit cell dimensions, space group, and atomic coordinates, are not available in public databases. While crystallographic data exists for the related compound, propyl gallate nih.gov, similar information for the pentyl ester has not been found.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
In a study investigating potential inhibitors of the SARS-CoV-2 main protease, pentyl 3,4,5-trihydroxybenzoate (B8703473) (also known as pentyl gallate) was evaluated for its binding affinity. nih.gov The docking simulations were performed on the 3C-like proteinase of SARS-CoV-2 (PDB ID: 6WNP). nih.gov The ligands, including pentyl gallate, were constructed and their geometries optimized to find the lowest energy conformers before docking. nih.gov The study reported the docking score for iso-pentyl 3,4,5-trihydroxybenzoate, which provides an estimation of the binding affinity to the target protein. nih.gov The interactions observed were primarily hydrophilic, facilitated by NH/OH/N/O groups, which contributed to the docking scores. nih.gov
Another research effort focused on the anti-herpes simplex virus (HSV-1) and anti-human immunodeficiency virus (HIV-1) activities of gallic acid and its derivatives, including pentyl gallate. researchgate.net Molecular docking was employed to understand the interaction between pentyl gallate and viral proteins, which helps in elucidating the mechanism of its antiviral action. researchgate.net These simulations are crucial in identifying potential drug candidates by predicting their ability to interact with specific biological targets. researchgate.netekb.eg
| Ligand | Docking Score | Target Protein | PDB ID |
|---|---|---|---|
| iso-Pentyl 3,4,5-trihydroxybenzoate | -6.2 | SARS-CoV-2 main protease | 6WNP |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods can be used to calculate various properties, such as bond dissociation enthalpies (BDE), which are important for understanding antioxidant activity. mdpi.com A lower BDE for an O-H bond indicates that the hydrogen atom can be more easily donated to scavenge free radicals. mdpi.com
While specific DFT studies on pentyl 3,4,5-trihydroxybenzoate are not extensively detailed in the provided results, research on related compounds like propyl gallate offers insights into the application of these methods. core.ac.ukresearchgate.net For instance, hybrid DFT calculations at the B3LYP level of theory have been used to determine the isotropic coupling constants of gallate ester aroxyl radicals, which helps in identifying the radical species formed during oxidation. core.ac.uk Such calculations are crucial for corroborating experimental data from techniques like electron paramagnetic resonance (EPR) spectroscopy. core.ac.uk
The choice of functional and basis set, such as M05-2X/6-311++G(d,p), is critical for obtaining accurate results, especially when studying reaction kinetics and thermodynamics in different solvent environments that mimic biological systems like lipid membranes and aqueous solutions. mdpi.com
| Compound/System | DFT Method | Calculated Property | Significance |
|---|---|---|---|
| Propyl gallate | B3LYP | Isotropic coupling constants core.ac.uk | Corroborates the identity of phenoxyl radicals observed by EPR. core.ac.uk |
| Catecholic Compounds | M05-2X/6-311++G(d,p) | Bond Dissociation Enthalpy (BDE) mdpi.com | Predicts antioxidant potency by determining the ease of O-H bond breaking. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. researchgate.netui.ac.id This computational method simulates the motion of atoms and molecules, allowing for the analysis of dynamic interactions that are not captured by static docking models.
In the context of antiviral research, MD simulations were performed on the protein-ligand complexes of pentyl gallate to validate the stability of the docked poses. researchgate.net These simulations help to understand how the ligand behaves within the binding site of the protein and whether the key interactions are maintained over a period of time. nih.gov The stability of these interactions is a critical factor in determining the potential efficacy of a compound. researchgate.net
The general procedure for MD simulations involves placing the docked complex in a simulated physiological environment, including water molecules and ions. mdpi.com The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectory of the complex is recorded and analyzed. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the complex and the flexibility of different regions of the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalchemres.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. nih.gov
While a specific QSAR model for the biological activities of this compound was not detailed, the principles of QSAR can be illustrated through studies on similar classes of compounds like flavonoids. nih.govresearchgate.net In a typical QSAR study, a set of molecules with known activities is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. analchemres.org These descriptors can encode information about the physicochemical properties, topology, and electronic structure of the molecules.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. analchemres.org The predictive power of the QSAR model is assessed using a separate test set of compounds and is often evaluated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govplos.org
| Parameter | Description |
|---|---|
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, often used as the dependent variable representing biological activity. |
| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. An R² of 1 indicates that the regression predictions perfectly fit the data. |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. |
In Silico Reactivity and Bioavailability Predictions (e.g., Lipinski's Rules, Polar Surface Area)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov One of the most well-known guidelines is Lipinski's Rule of Five, which helps to assess the "drug-likeness" and potential oral bioavailability of a compound. taylorandfrancis.comdrugbank.comtiu.edu.iq This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. tiu.edu.iqresearchgate.net
A study on benzoic acid derivatives provided several of these key parameters for iso-pentyl 3,4,5-trihydroxybenzoate. nih.gov These parameters are crucial for predicting its bioavailability. nih.govnih.gov The polar surface area (PSA) is another important descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
| Property | Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (g/mol) | 240.255 | < 500 |
| Polar Surface Area (Ų) | 75.415 | N/A |
| Hydrogen Bond Donors | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | ≤ 10 |
| logP | -0.62 | ≤ 5 |
Principal Component Analysis (PCA) for Data Interpretation
Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. nih.gov This technique is particularly useful for reducing the dimensionality of large datasets, making it easier to visualize and interpret complex data. nih.gov
In the context of computational chemistry and drug discovery, PCA can be applied to analyze datasets of molecular descriptors or simulation results. For example, in a study of flavonoids with anti-HBV activity, PCA was used to identify patterns and relationships within the dataset. plos.org The analysis revealed that the first two principal components could explain a very high percentage of the total variance in the data, indicating that they captured the most important information. plos.org
By plotting the data in the space of the first few principal components, it is possible to identify clusters of compounds with similar properties or to observe trends in the data that might not be apparent from the raw data alone. This can aid in the selection of promising compounds for further investigation and in understanding the key structural features that differentiate active from inactive molecules.
Applications in Non Clinical Research and Industrial Materials Science
Mechanisms of Antioxidant Action in Food Preservation Systems
The primary application of pentyl gallate and related alkyl gallates in the food industry is to prevent oxidation, which leads to spoilage and rancidity in products containing fats and oils. researchgate.netwikipedia.org The antioxidant mechanism of pentyl gallate is multifaceted, primarily involving the neutralization of free radicals and the chelation of metal ions that catalyze oxidation. patsnap.com
The core of its antioxidant capability lies in the three hydroxyl (-OH) groups attached to its aromatic ring. patsnap.com These groups can readily donate a hydrogen atom to unstable free radicals, which are molecules with unpaired electrons that cause oxidative damage to lipids, proteins, and other essential molecules. patsnap.com By donating a hydrogen atom, pentyl gallate stabilizes the free radical, effectively terminating the oxidative chain reaction. patsnap.com This process forms a more stable phenoxyl radical from the gallate molecule, which is less reactive due to resonance stabilization, thus preventing the propagation of lipid peroxidation. patsnap.com
Furthermore, pentyl gallate can act as a chelating agent, binding to metal ions like iron and copper. benthamopenarchives.com These metal ions can otherwise participate in reactions, such as the Fenton reaction, that generate highly reactive free radicals. By sequestering these ions, pentyl gallate inhibits this initial step of radical formation.
Electrochemical studies have quantitatively assessed the electron-donating ability of pentyl gallate, confirming its capacity to be easily oxidized, a key characteristic of an effective antioxidant. researchgate.netnih.gov The research demonstrated that the antioxidant activity is pH-dependent, with acidic conditions (pH 2) being optimal, suggesting significant action in the acidic environment of the stomach. nih.gov The intensity of the antioxidant effect, based on the stability of the resulting gallate radicals, was found to decrease as the length of the alkyl chain increases, following the sequence: Gallic Acid (GA) ≥ iso-Propyl Gallate > Propyl Gallate > iso-Butyl Gallate > Butyl Gallate > iso-Pentyl Gallate > Pentyl Gallate (PeG). nih.gov
Electrochemical Antioxidant Activity of Alkyl Gallates
| Compound | Relative Radical Intensity (Antioxidant Activity) | Primary Mechanism |
|---|---|---|
| Gallic Acid (GA) | Highest | Hydrogen donation from hydroxyl groups to neutralize free radicals; Chelation of metal ions. patsnap.combenthamopenarchives.com |
| iso-Propyl Gallate (i-PG) | High | |
| Propyl Gallate (PG) | High | |
| iso-Butyl Gallate (i-BG) | Medium | |
| Butyl Gallate (BG) | Medium | |
| iso-Pentyl Gallate (i-PeG) | Lower | |
| Pentyl Gallate (PeG) | Lower |
This table illustrates the relative antioxidant activity among different gallates based on electrochemical studies. nih.gov
Integration into Polymer and Material Systems as Functional Additives (e.g., Natural Rubber Composites)
The antioxidant properties of gallic acid and its alkyl esters, such as pentyl gallate, make them effective functional additives in polymer and material science. They are integrated into materials like biodegradable polyesters and elastomers to act as stabilizers, protecting the polymers from degradation caused by oxidation, heat, and UV radiation. nih.govmdpi.comacademie-sciences.fr
Research has demonstrated that various alkyl gallates, including ethyl, propyl, octyl, and lauryl gallate, possess high thermal stability and can be successfully used as polymer stabilizers. nih.gov When incorporated into biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoate (PHA), these gallates enhance the material's resistance to oxidation without significantly altering key physical properties such as glass transition or melting temperatures. nih.gov Similarly, the parent compound, gallic acid, has been shown to improve the thermal resistance and UV light stability of bio-based high-density polyethylene (B3416737) (bio-HDPE), delaying the onset of oxidation. researchgate.netmdpi.com
In the context of elastomers, dodecyl gallate has been investigated as a pro-ecological antioxidant in rubber vulcanisates, where it demonstrated high antioxidant activity. academie-sciences.fr While specific studies on pentyl gallate in natural rubber are not detailed in the reviewed literature, the established performance of other gallates in similar polymer systems strongly supports its potential in this application. academie-sciences.frnist.gov The function of these antioxidants in rubber is to capture free radicals and combine with active peroxides generated during oxidation, forming stable compounds that inhibit the degradation of the rubber's molecular chains. nih.gov
Application of Gallates as Polymer Additives
| Gallate/Derivative | Polymer System | Observed Function/Effect | Reference |
|---|---|---|---|
| Ethyl, Propyl, Octyl, Lauryl Gallate | Polylactide (PLA), Polyhydroxyalkanoate (PHA) | Act as stabilizers; High thermal stability; Do not alter polymer phase change temperatures. | nih.gov |
| Gallic Acid (Parent Compound) | Bio-based High-Density Polyethylene (bio-HDPE) | Improves thermal resistance and UV light stability; Delays onset oxidation temperature. | researchgate.netmdpi.comnih.gov |
| Dodecyl Gallate (Lauryl Gallate) | Elastomer Blends | Exhibits high antioxidant activity, protecting the polymer. | academie-sciences.fr |
Research on Agricultural Applications (e.g., Plant Pathogen Control Mechanisms)
Pentyl gallate and its parent compound, gallic acid, have been investigated for their antimicrobial properties, indicating potential applications in agriculture for controlling plant pathogens. The mechanism of action is often linked to the disruption of microbial cellular structures and processes.
Studies on gallic acid have shown that it can inhibit bacterial growth by altering the bacterial membrane structure and metabolism. nih.gov This activity extends to a wide range of microbes, including known human and plant pathogens. nih.gov The effectiveness of alkyl gallates as antimicrobial agents often correlates with the length of their alkyl chain, which influences their ability to interact with and disrupt the cell membrane of the pathogen. nih.gov
In antiviral research, which sheds light on its general antimicrobial mechanisms, pentyl gallate was found to be one of the most active compounds against Herpes Simplex Virus type 1 (HSV-1) among 15 tested gallates. nih.gov Its mode of action was identified as the inhibition of the virus's attachment to and penetration of host cells, as well as direct virucidal effects on the virus particles. nih.gov A similar mechanism was observed against HSV-2, where pentyl gallate was shown to decrease viral replication by interfering with virus attachment and subsequent cell-to-cell spread. acs.org These findings suggest that a key mechanism for pathogen control is the ability of pentyl gallate to interact with the outer layers of pathogens, preventing them from infecting host cells.
Cosmeceutical Research focusing on Cellular Mechanisms (e.g., Tyrosinase Inhibition for Browning Control)
In cosmeceutical research, pentyl gallate is of interest for its ability to inhibit tyrosinase, a key enzyme responsible for melanin (B1238610) production in the skin and enzymatic browning in foods. mdpi.comnih.gov The control of tyrosinase activity is a primary target for developing skin-whitening agents and for preventing undesirable discoloration in food products. researchgate.netnih.gov
Detailed kinetic studies on propyl gallate, a close analog of pentyl gallate, provide insight into the specific cellular mechanisms. Propyl gallate has been shown to be a potent inhibitor of the diphenolase activity of mushroom tyrosinase. mdpi.com The inhibition is reversible and of a mixed type, meaning it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com This dual-binding capability effectively reduces the enzyme's catalytic efficiency. Research on propyl gallate also demonstrated its ability to inhibit polyphenol oxidase (PPO) and peroxidase (POD) activity in the pericarp of longan fruits, which successfully delayed browning and maintained higher levels of total phenols and flavonoids. mdpi.com
The inhibitory action of gallates on tyrosinase is crucial for controlling melanogenesis. Tyrosinase catalyzes the initial steps in the conversion of the amino acid tyrosine into melanin pigments. patsnap.com By inhibiting this enzyme, gallates can effectively reduce the production of melanin, which is relevant for treating skin hyperpigmentation disorders and for its anti-browning effects in foods. nih.gov
Tyrosinase Inhibition by Propyl Gallate (Analog for Pentyl Gallate)
| Parameter | Value | Significance |
|---|---|---|
| Inhibition Type | Reversible, Mixed-Type | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com |
| IC₅₀ (50% Inhibitory Concentration) | 0.685 mM | Concentration required to reduce tyrosinase activity by half. mdpi.com |
| Kᵢ (Inhibition Constant) | 0.661 mM | Measures the binding affinity of the inhibitor to the free enzyme. mdpi.com |
| Kᵢₛ (Inhibition Constant) | 2.135 mM | Measures the binding affinity of the inhibitor to the enzyme-substrate complex. mdpi.com |
This table presents kinetic data from a study on propyl gallate's inhibition of mushroom tyrosinase, providing a model for understanding the action of pentyl gallate. mdpi.com
Future Research Directions and Translational Opportunities Non Clinical
Development of Novel Synthetic Analogues with Enhanced Mechanistic Specificity
Future research will likely focus on the rational design and synthesis of novel analogues of pentyl gallate. By modifying the length of the alkyl chain or altering the substitution pattern on the gallate ring, it may be possible to develop derivatives with enhanced specificity for particular biological targets. For instance, structure-activity relationship (SAR) studies could elucidate the key molecular features required for its observed biological activities. The synthesis of a series of alkyl gallates with varying chain lengths has shown that hydrophobicity plays a crucial role in their efficacy in different systems. researchgate.net Research on octyl gallate, a longer-chain alkyl gallate, has revealed potent antifungal activity, suggesting that further structural optimization of these compounds is a promising area of investigation. nih.gov The goal of this research is to create compounds that are more potent and selective, thereby maximizing their therapeutic potential while minimizing off-target effects.
Exploration of Synergistic Effects with Other Bioactive Compounds in vitro
The investigation of the synergistic potential of pentyl gallate with other bioactive compounds is a compelling area for future in vitro research. nih.govnih.gov Combining pentyl gallate with other natural or synthetic molecules could lead to enhanced biological effects, potentially through complementary mechanisms of action. genesispub.org For example, studies could explore its combination with other antioxidants, anti-inflammatory agents, or antimicrobial compounds to identify synergistic interactions. nih.gov Research has shown that certain plant-derived compounds can enhance the efficacy of conventional drugs, often by modulating different cellular pathways. nih.gov Investigating these combinations in vitro can provide a basis for developing more effective multi-component formulations for various applications. nih.govgenesispub.org
Table 1: Examples of Potential Synergistic Combinations for In Vitro Studies
| Bioactive Compound Class | Potential Synergistic Outcome with Pentyl Gallate | Rationale |
| Antioxidants (e.g., Vitamin C, Vitamin E) | Enhanced radical scavenging activity | Complementary antioxidant mechanisms |
| Anti-inflammatory agents (e.g., Curcumin) | Potentiated reduction of inflammatory markers | Targeting multiple inflammatory pathways |
| Antimicrobial agents (e.g., essential oils) | Broadened spectrum of antimicrobial activity | Different modes of action against pathogens |
Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation
To gain deeper insights into the mechanisms of action of pentyl gallate, future research should leverage advanced in vitro and ex vivo models. nih.govnih.gov These can include three-dimensional (3D) cell cultures, organ-on-a-chip platforms, and ex vivo tissue models. nih.govnih.gov Such systems more closely mimic the complex physiological environment of living tissues compared to traditional 2D cell cultures. nih.gov For instance, 3D skin models could be used to further investigate its effects on skin cells, while organ-on-a-chip technology could allow for the study of its metabolism and effects on specific organs in a controlled microenvironment. nih.gov A study utilizing a Caco-2 cell model has already provided a basis for understanding the intestinal permeability of pentyl gallate. researchgate.net These advanced models can provide more predictive data on the compound's efficacy and mechanism of action. nih.govnih.gov
Bioengineering Applications and Biomaterial Integration
The integration of pentyl gallate into biomaterials for various bioengineering applications represents a novel and exciting research direction. Its antioxidant and antimicrobial properties could be harnessed by incorporating it into wound dressings, tissue engineering scaffolds, or coatings for medical devices. Research into n-propyl gallate-loaded liposomes for intranasal delivery highlights the potential for developing advanced carrier systems for gallate esters. mdpi.com Future studies could focus on developing methods to immobilize pentyl gallate onto biomaterial surfaces or encapsulate it within biodegradable polymers to provide localized and sustained release. This could lead to the development of "smart" biomaterials with enhanced biocompatibility and therapeutic functionality.
Environmental Fate and Biotransformation Research (non-toxicity focused)
Understanding the environmental fate and biotransformation of pentyl gallate is crucial, focusing on its degradation pathways and potential metabolites in various environmental compartments. While some research has been conducted on the biotransformation of similar compounds like epigallocatechin gallate by microorganisms, more specific studies on pentyl gallate are needed. researchgate.net Research on the metabolism of (-)-epicatechin (B1671481) gallate in rats has identified several degradation products, providing a model for how pentyl gallate might be metabolized. nih.gov Studies investigating the biotransformation of other gallates, such as propyl gallate, can also offer insights. researchgate.net Future research could employ techniques like liquid chromatography-mass spectrometry to identify the breakdown products of pentyl gallate in soil and water systems under different conditions. This non-toxicity-focused research would contribute to a comprehensive understanding of the compound's lifecycle and its interactions within ecosystems. While research on the environmental fate of some complex chemicals is ongoing, specific data for pentyl gallate is an area for future exploration. goldschmidt.info
Q & A
Q. What are the standard methodologies for synthesizing Pentyl 3,4,5-trihydroxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with pentanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
Reflux conditions : Prolonged heating (6–12 hours) at 80–110°C to drive esterification .
Purification : Liquid-liquid extraction followed by column chromatography to isolate the ester.
Yield optimization : Excess pentanol (5:1 molar ratio to gallic acid) and anhydrous conditions minimize side reactions like hydrolysis .
Comparative studies on methyl esters (e.g., Methyl 3,4,5-trimethoxybenzoate) suggest that longer alkyl chains (e.g., pentyl) require extended reaction times due to steric hindrance .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., downfield shift of carbonyl carbon at ~165–170 ppm) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 280 nm) assesses purity (>95% as per industrial standards) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 282.1) .
- Melting Point : Consistency with literature values (e.g., ~159°C for analogous trihydroxy derivatives) indicates crystalline purity .
Q. How can researchers assess the compound’s bioactivity in preliminary studies?
- Methodological Answer :
- In vitro antioxidant assays : DPPH radical scavenging or FRAP assays evaluate free radical neutralization capacity .
- Enzyme inhibition : Kinetic studies using UV-Vis spectroscopy to monitor inhibition of tyrosinase or α-glucosidase (IC values) .
- Cell culture models : Cytotoxicity screening (e.g., MTT assay) on human cell lines (e.g., HepG2) to identify therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic purity and bioactivity inconsistencies?
- Methodological Answer :
- Orthogonal validation : Cross-check HPLC purity with H NMR integration ratios to detect non-UV-active impurities .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., gallic acid) .
- Bioassay controls : Include internal standards (e.g., ascorbic acid in antioxidant assays) to normalize batch-to-batch variability .
Q. What strategies optimize the synthesis yield of this compound for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst concentration, solvent polarity) to identify optimal conditions via response surface methodology .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of gallic acid but may require post-synthesis removal via vacuum distillation .
- Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) enable greener synthesis with higher enantioselectivity .
Q. How does the alkyl chain length (e.g., pentyl vs. methyl) influence the compound’s physicochemical and bioactive properties?
- Methodological Answer :
- LogP analysis : Pentyl esters exhibit higher lipophilicity (LogP ~3.5 vs. ~1.2 for methyl), enhancing membrane permeability in cellular assays .
- Thermal stability : Differential scanning calorimetry (DSC) shows pentyl derivatives have lower melting points, favoring solubility in lipid-based delivery systems .
- Structure-activity relationship (SAR) : Longer chains reduce antioxidant efficacy in hydrophilic assays (e.g., IC increases from 12 µM to 28 µM for DPPH) but improve bioavailability in vivo .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C, 2 hours) with LC-MS monitoring to assess hydrolysis resistance .
- Plasma stability studies : Use human plasma spiked with the compound; quantify intact ester via LC-MS/MS over 24 hours .
- Microsomal metabolism : Liver microsome assays identify cytochrome P450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
